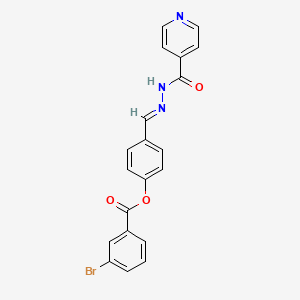

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate

CAS No.: 303088-23-5

Cat. No.: VC15518371

Molecular Formula: C20H14BrN3O3

Molecular Weight: 424.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303088-23-5 |

|---|---|

| Molecular Formula | C20H14BrN3O3 |

| Molecular Weight | 424.2 g/mol |

| IUPAC Name | [4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |

| Standard InChI | InChI=1S/C20H14BrN3O3/c21-17-3-1-2-16(12-17)20(26)27-18-6-4-14(5-7-18)13-23-24-19(25)15-8-10-22-11-9-15/h1-13H,(H,24,25)/b23-13+ |

| Standard InChI Key | IGUVASHHWQNFOR-YDZHTSKRSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |

Introduction

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound that has garnered attention in the field of early discovery research, particularly due to its unique chemical structure and potential applications. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, highlighting its significance in advanced research settings .

Synthesis and Preparation

The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate typically involves condensation reactions between appropriate precursors, such as isonicotinic acid hydrazide and 3-bromobenzoic acid derivatives. The specific synthesis route may vary depending on the availability of starting materials and desired yields.

Potential Applications

While specific applications of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate are not extensively documented, compounds with similar structures have shown promise in various biological activities:

-

Antimicrobial Activity: Hydrazones are known for their antimicrobial properties, which could be relevant for this compound .

-

Pharmacological Applications: The presence of isonicotinoyl and carbohydrazonoyl groups suggests potential roles in drug development, particularly in areas where hydrazones have shown efficacy, such as anti-inflammatory or anticancer activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume